![molecular formula C18H25N7 B2804184 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine CAS No. 2415471-08-6](/img/structure/B2804184.png)
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
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Overview
Description
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a complex organic compound featuring a pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and cyclobutyl groups. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and cyclobutyl halides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular agent with a similar pyrimidine core.
Piperazine derivatives: Compounds with similar piperazine moieties used in various therapeutic applications.
Uniqueness
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a complex organic molecule that belongs to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperazine core with multiple functional groups, including pyrimidine rings and an ethyl amine substituent. The cyclobutyl group adds unique steric and electronic properties, potentially influencing its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H26N6 |
Molecular Weight | 338.4 g/mol |
Structure | Chemical Structure |
The biological activity of This compound is primarily mediated through its interaction with specific molecular targets in biological systems. These targets may include:
- Enzymes : Inhibition or modulation of enzyme activity involved in metabolic pathways.
- Receptors : Binding affinity to neurotransmitter receptors or other signaling proteins.
Research indicates that compounds with similar structures often exhibit properties such as anti-tumor activity, neuroprotective effects, or antimicrobial properties.
Antitumor Activity
Recent studies on structurally related compounds have demonstrated significant antitumor effects. For example, a related compound, IMB-1406, was found to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase. This compound showed an IC50 range of 6.92 to 8.99 μM against various cancer cell lines (A549, HepG2, DU145, MCF7) .
Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|
A549 | 8.99 | 100.07 |
HepG2 | 6.92 | 99.98 |
DU145 | 7.89 | 99.93 |
MCF7 | 8.26 | 100.39 |
This suggests that similar mechanisms may be at play for This compound , warranting further investigation into its antitumor potential.
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, particularly in the treatment of psychiatric disorders. The presence of the piperazine moiety in this compound may enhance its affinity for serotonin or dopamine receptors, which are critical in mood regulation and cognitive function.
Case Studies
Several case studies involving piperazine derivatives highlight their potential therapeutic applications:
- Antidepressant Activity : Compounds with similar structural features have shown efficacy as antidepressants by modulating neurotransmitter levels.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential use in treating infectious diseases.
- Cancer Research : Ongoing studies are exploring the role of piperazine-based compounds in enhancing the efficacy of existing chemotherapeutics through mechanisms such as sensitization to apoptotic signals .
Properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-2-19-18-20-7-6-16(23-18)24-8-10-25(11-9-24)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZJJEBFJLYIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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